molecular formula C9H20 B1604865 2,3,4-Trimethylhexane CAS No. 921-47-1

2,3,4-Trimethylhexane

Cat. No.: B1604865
CAS No.: 921-47-1
M. Wt: 128.25 g/mol
InChI Key: RUTNOQHQISEBGT-UHFFFAOYSA-N
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Description

2,3,4-Trimethylhexane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and a molecular weight of 128.2551 g/mol . This compound is a branched hydrocarbon with three methyl groups attached to the second, third, and fourth carbon atoms of the hexane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylhexane can be synthesized through various methods, including:

    Alkylation of Alkanes: One common method involves the alkylation of hexane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2,3,4-trimethylhexene using hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of petroleum fractions followed by fractional distillation to isolate the desired compound. This process is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylhexane undergoes several types of chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate, it can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions are less common for alkanes, but under extreme conditions, hydrogenation can occur.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light, leading to the formation of alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes (if starting from alkenes).

    Substitution: Alkyl halides.

Scientific Research Applications

2,3,4-Trimethylhexane has several applications in scientific research, including:

    Chemistry: Used as a solvent and a reference compound in gas chromatography.

    Biology: Employed in studies involving lipid metabolism and hydrocarbon degradation by microorganisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Mechanism of Action

The mechanism of action of 2,3,4-trimethylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its hydrophobic nature allows it to interact with lipid membranes and hydrophobic pockets in proteins, making it useful in various biochemical applications.

Comparison with Similar Compounds

  • 2,2,4-Trimethylhexane
  • 2,3,3-Trimethylhexane
  • 2,4,4-Trimethylhexane

Comparison: 2,3,4-Trimethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For example, 2,2,4-trimethylhexane has a different boiling point and reactivity compared to this compound due to the different arrangement of methyl groups. This uniqueness makes this compound valuable in applications requiring specific molecular interactions.

Properties

IUPAC Name

2,3,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-8(4)9(5)7(2)3/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNOQHQISEBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870795
Record name hexane, 2,3,4-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-47-1
Record name 2,3,4-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylhexane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hexane, 2,3,4-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylhexane
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Record name 2,3,4-Trimethylhexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030302
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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